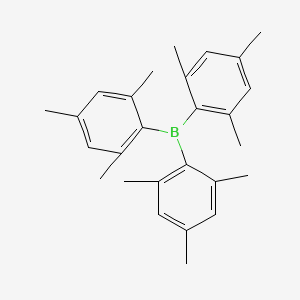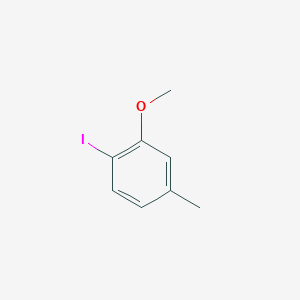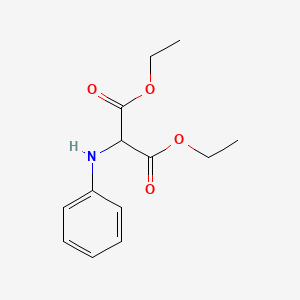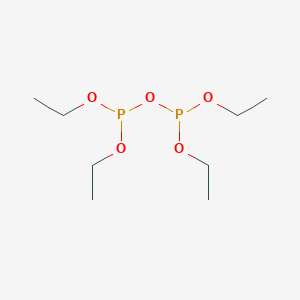
Silver perfluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2. It is a silver salt of perfluorooctanoic acid, characterized by its high fluorine content and unique properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver perfluorooctanoate can be synthesized through the reaction of perfluorooctanoic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where perfluorooctanoic acid is dissolved and reacted with a silver nitrate solution. The resulting precipitate is this compound, which can be filtered and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then subjected to various purification steps, including recrystallization and drying, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silver perfluorooctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different silver-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce silver nanoparticles.
Scientific Research Applications
Silver perfluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial coatings and materials.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial agents.
Industry: this compound is employed in the production of specialized coatings, surfactants, and other industrial materials due to its unique surface-active properties.
Mechanism of Action
The mechanism by which silver perfluorooctanoate exerts its effects is primarily through the release of silver ions. These ions interact with microbial cell membranes, leading to cell disruption and death. The compound’s fluorinated tail enhances its stability and allows it to interact with various molecular targets, including proteins and enzymes, disrupting their normal function.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): A related compound with similar fluorinated properties but without the silver ion.
Perfluorooctane sulfonate (PFOS): Another PFAS compound with a sulfonate group instead of a carboxylate group.
Uniqueness: Silver perfluorooctanoate is unique due to the presence of the silver ion, which imparts antimicrobial properties not found in other PFAS compounds. This makes it particularly valuable in applications requiring both stability and antimicrobial activity.
Properties
CAS No. |
335-93-3 |
|---|---|
Molecular Formula |
C8HAgF15O2 |
Molecular Weight |
521.94 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |
InChI |
InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChI Key |
CZINRFRKDICVHB-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |
Key on ui other cas no. |
335-93-3 |
Pictograms |
Irritant |
Related CAS |
335-67-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)






![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)





